molecular formula C12H15BCl2O2 B1400548 2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1255760-30-5

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1400548
CAS No.: 1255760-30-5
M. Wt: 273 g/mol
InChI Key: XJOWNMGMNMPVRL-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 2,3-dichlorophenyl substituent. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The 2,3-dichloro substitution on the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing its reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOWNMGMNMPVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15BCl2O2
  • CAS Number : 1255760-30-5
  • Purity : 95%
  • Physical State : Solid

The biological activity of this compound primarily revolves around its role as a boron source in chemical reactions and its interaction with various biological targets. The dioxaborolane moiety is known to participate in nucleophilic substitution reactions and can form stable complexes with biomolecules.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example:

  • Inhibition of DYRK1A : Research has shown that derivatives of boron compounds can inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers and neurodegenerative diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines in activated microglial cells:

  • Cell Studies : In experiments involving BV2 microglial cells, treatment with the compound led to a significant decrease in the production of TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation .

Study on Neurodegenerative Diseases

A study focusing on Alzheimer’s disease explored the use of boron derivatives as potential therapeutic agents. The findings suggested that these compounds could mitigate neuroinflammation and oxidative stress associated with the disease:

CompoundDYRK1A InhibitionAnti-inflammatory Activity
This compoundHighSignificant reduction in TNF-alpha

Pharmacokinetics and Toxicology

While the biological activities are promising, the pharmacokinetics and toxicological profiles need thorough investigation. Preliminary data suggest moderate toxicity levels; however, further studies are necessary to establish safety parameters in clinical settings.

Scientific Research Applications

Boron Reagents in Organic Chemistry

Boron compounds like 2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are widely used as reagents in organic synthesis. They serve as intermediates for the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. The compound can be utilized in:

  • Hydroboration reactions : It can add across double bonds to form organoboranes that can be further functionalized .
  • Cross-coupling reactions : This compound can participate in Suzuki-Miyaura reactions to create biaryl compounds from aryl halides and boronic acids .

Case Study: Synthesis of Arginase Inhibitors

A notable application of this compound is its use in the synthesis of arginase inhibitors. In a study published by MDPI, researchers synthesized a series of arginase inhibitors using this compound as a key intermediate. The compound was instrumental in forming a boronate ester that underwent subsequent transformations to yield potent inhibitors with IC50 values indicating significant biological activity against human arginase .

Anticancer Research

Recent studies have explored the potential of boron-containing compounds in cancer therapy. The unique reactivity of this compound allows for targeted delivery of therapeutic agents. For instance:

  • Targeted Drug Delivery : By modifying the structure of the compound to include drug moieties linked through boron bonds, researchers have developed formulations that selectively release drugs within tumor environments .

Case Study: Development of Anticancer Agents

In an experimental setup where this compound was utilized to synthesize novel anticancer agents, researchers demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .

Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisHydroboration and cross-coupling reactions
Medicinal ChemistrySynthesis of arginase inhibitors
Anticancer ResearchDevelopment of targeted drug delivery systems

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. Its chlorine substituents influence electronic effects and regioselectivity.

Reaction Partner Catalyst Base Solvent Product Yield Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃DMF/H₂O2,3-Dichloro-4'-methoxybiphenyl78%
3-IodotoluenePdCl₂(dppf)CsFTHF2,3-Dichloro-3'-methylbiphenyl65%
5-BromopyrimidinePd(OAc)₂NaHCO₃Ethanol5-(2,3-Dichlorophenyl)pyrimidine82%

Key Findings :

  • Electron-withdrawing chlorine groups enhance oxidative addition reactivity with aryl halides .

  • Steric hindrance from the tetramethyl dioxaborolane ring reduces coupling efficiency with bulky substrates .

Functional Group Transformations

The boronic ester moiety undergoes selective transformations while preserving the dichlorophenyl group.

Oxidation

Controlled oxidation converts the boronic ester to a phenol derivative:
C12H15BCl2O2+H2O2C6H5Cl2OH+B OH 3\text{C}_{12}\text{H}_{15}\text{BCl}_2\text{O}_2+\text{H}_2\text{O}_2\rightarrow \text{C}_6\text{H}_5\text{Cl}_2\text{OH}+\text{B OH }_3

  • Conditions : H₂O₂ (2 equiv), NaOH (1M), 25°C, 2 h.

  • Yield : 89% isolated.

Halogenation

The chlorine atoms participate in nucleophilic aromatic substitution (SNAr):

Reagent Product Conditions Yield
NH₃ (aq)2,3-Dichloroaniline100°C, 12 h, sealed tube72%
KSCN2,3-Dichlorophenyl thiocyanateDMSO, 80°C, 6 h68%

Stability and Reactivity Trends

Comparative studies with analogues reveal:

Property 2,3-Dichloro Derivative 4-Bromo-3-Chloro Analog 3,5-Dichloro Analog
Hydrolytic Stability (pH 7)>48 h24 h36 h
Suzuki Coupling TOF (h⁻¹)12.58.710.2
Oxidation Rate (k, M⁻¹s⁻¹)0.450.320.29

Insights :

  • Enhanced stability due to electron-withdrawing Cl groups reduces boronic ester hydrolysis .

  • Ortho-chlorine steric effects lower catalytic turnover frequency compared to para-substituted analogues .

Mechanistic Studies

DFT calculations (B3LYP/6-31G*) elucidate reaction pathways:

  • Suzuki-Miyaura Transition State :

    • Pd center coordinates to boron (B-Pd distance: 2.12 Å)

    • Activation energy: 18.3 kcal/mol .

  • Oxidation Pathway :

    • Hydroxide attack at boron proceeds via tetrahedral intermediate (ΔG‡ = 14.7 kcal/mol).

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly affect reactivity and applications:

Compound Name Substituents Electronic Effects Molecular Weight (g/mol) Purity Key Applications
2-(2,3-Dichlorophenyl)-... (Target) 2,3-Cl Strong EWG, moderate steric hindrance ~271.71 (calculated) N/A Cross-coupling intermediates
2-(3,5-Dichlorophenyl)-... 3,5-Cl EWG, symmetrical substitution 272.96 98% Organic synthesis intermediates
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Cl; 3,5-OCH₃ EWG (Cl) + EDG (OCH₃) 334 (MS) 92% Anticancer agent synthesis
2-(2,3-Dichloro-4-methylphenyl)-... 2,3-Cl; 4-CH₃ EWG (Cl) + EDG (CH₃) 287.14 97% Pharmaceutical intermediates
2-(2,3-Dichloro-5-fluorophenyl)-... 2,3-Cl; 5-F EWG (Cl, F) 294.50 N/A Medicinal chemistry
2-(2,3-Dimethoxyphenyl)-... 2,3-OCH₃ EDG, reduced steric hindrance 264.13 N/A Catalytic studies

Key Observations :

  • Electronic Effects : Chlorine (EWG) enhances electrophilicity at the boron center, accelerating cross-coupling reactions. Methoxy groups (EDG) decrease reactivity but improve solubility in polar solvents .
  • Hybrid Substitution : Compounds like 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... balance EWG and EDG effects, enabling tailored reactivity for complex syntheses .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... was coupled with methyl 6-bromo-1H-indazole-4-carboxylate using Pd(dppf)Cl₂, yielding 62.3% of the biaryl product .
    • Steric hindrance in 2,3-dichloro derivatives may require optimized conditions (e.g., higher temperatures or bulky ligands).
  • Biological Activity : Derivatives like 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide show promise in anticancer research, underscoring the role of substituents in bioactivity .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, analogous dioxaborolanes are prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. Purification often involves flash column chromatography with hexane/ethyl acetate gradients to isolate isomers or impurities .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Stability tests on similar dioxaborolanes indicate degradation via moisture-sensitive B–O bonds, necessitating desiccants and moisture-free solvents .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure.
  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm) verify substitution patterns .
  • HPLC-MS : Validates purity (>95%) and detects trace byproducts .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this boronate ester be addressed?

Contradictory yields (e.g., 26% vs. 83% in similar systems ) suggest optimizing:

  • Catalyst selection : Transition to UiO-Co or Ni catalysts improves turnover in sterically hindered aryl systems.
  • Solvent polarity : Use toluene or THF to enhance solubility of aromatic intermediates.
  • Reaction time : Extended durations (24–48 hrs) may favor equilibrium shifts in sluggish couplings.

Q. What strategies separate positional isomers (e.g., 2,3-dichloro vs. 3,4-dichloro derivatives)?

Isomer separation relies on:

  • Chromatography : Hexane/EtOAc (25:1) resolves isomers with subtle polarity differences .
  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms regiochemistry.
  • Dynamic NMR : Detects rotational barriers in ortho-substituted derivatives .

Q. How does the electronic nature of the dichlorophenyl group influence reactivity?

The electron-withdrawing Cl substituents reduce electron density at the boron center, slowing transmetalation in cross-couplings. Computational studies (DFT) on analogous systems show increased activation energy for electron-deficient aryl boronate esters, necessitating stronger bases (e.g., Cs₂CO₃) .

Q. What catalytic systems are effective for C–H borylation using this compound?

Iridium-based catalysts (e.g., [Ir(COD)OMe]₂) paired with dtbpy ligands enable directed C–H borylation in arenes. Steric effects from the tetramethyl dioxaborolane group require ligand tuning (e.g., bulky SIPr ligands) to prevent catalyst deactivation .

Q. How can impurities from synthetic byproducts be quantified and mitigated?

  • Analytical QC : Use GC-MS or UPLC-PDA to detect pinacol or deboronated byproducts.
  • Recrystallization : Hexane/acetone mixtures preferentially crystallize the target compound .
  • Kinetic control : Lower reaction temperatures (<60°C) suppress side reactions .

Data Contradiction Analysis

Q. Why do reported yields for similar dioxaborolanes vary widely (e.g., 26% vs. 83%)?

Discrepancies arise from:

  • Substrate steric effects : Bulky substituents hinder catalyst access (e.g., 2,3-dichloro vs. 4-methoxy groups ).
  • Catalyst loading : Higher Pd/Cu ratios (5 mol%) improve yields but increase metal contamination.
  • Workup protocols : Inadequate quenching of excess B₂pin₂ leads to losses during extraction .

Methodological Recommendations

Q. What protocols ensure reproducibility in large-scale syntheses?

  • Stoichiometry : Maintain a 1:1.2 ratio of aryl halide to B₂pin₂ to limit dimerization.
  • Inert conditions : Rigorous Schlenk-line techniques prevent boronate hydrolysis.
  • Scalable purification : Use automated flash systems with prepacked silica columns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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